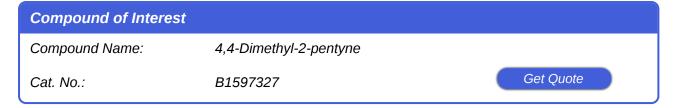


# Spectroscopic Profile of 4,4-Dimethyl-2-pentyne: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethyl-2-pentyne** (CAS No. 999-78-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

# **Executive Summary**

**4,4-Dimethyl-2-pentyne** is a seven-carbon internal alkyne. Its structural features, including a tert-butyl group and a methyl group flanking a carbon-carbon triple bond, give rise to a distinct spectroscopic fingerprint. This guide presents the detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data, providing a foundational dataset for the identification, characterization, and quality control of this compound.

## **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **4,4-Dimethyl-2-pentyne**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **4,4-Dimethyl-2-pentyne** is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.77	Singlet	3H	CH₃ (at C1)
1.15	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub> (at C5)

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in **4,4-Dimethyl-2-pentyne**.

Chemical Shift (δ) ppm	Assignment
90.3	C4
75.0	C3
31.0	C5 (3 x CH₃)
28.1	C2
3.4	C1

# Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. A notable feature for **4,4-Dimethyl-2-pentyne** is the characteristic alkyne C≡C stretch.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2969	Strong	C-H stretch (sp³)
2869	Medium	C-H stretch (sp³)
2295	Weak	C≡C stretch
1479	Medium	C-H bend (CH₃)
1363	Medium	C-H bend (t-Butyl)
1205	Medium	C-C skeletal vibration

## **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **4,4-Dimethyl-2-pentyne** results in a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Proposed Fragment
96	15	[M] <sup>+</sup> (Molecular Ion)
81	100	[M - CH <sub>3</sub> ] <sup>+</sup>
53	25	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	30	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	20	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

## **NMR Spectroscopy**

A solution of **4,4-Dimethyl-2-pentyne** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>) and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard



NMR spectrometer (e.g., 400 MHz). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

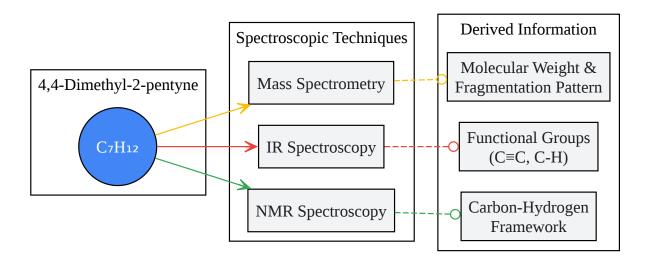
For liquid samples such as **4,4-Dimethyl-2-pentyne**, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

#### **Visualizations**

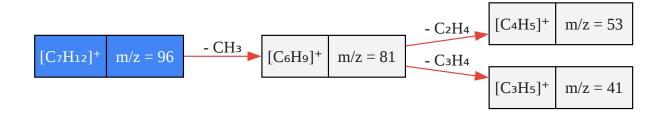
The following diagrams illustrate the key relationships and processes described in this guide.



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Caption: Spectroscopic analysis workflow for **4,4-Dimethyl-2-pentyne**.





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Caption: Key fragmentation pathways of **4,4-Dimethyl-2-pentyne** in EI-MS.

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